N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)11-19-18-15-5-3-4-6-16(15)20-17(21-18)13-7-9-14(10-8-13)22(23)24/h3-10,12H,11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUYKAGUNUWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Substitution with N-(2-methylpropyl) Amine: The final step involves the substitution of the amine group using N-(2-methylpropyl)amine under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reduction Reactions
The 4-nitrophenyl group undergoes catalytic hydrogenation to form 4-aminophenyl derivatives. This transformation is critical for modifying electronic properties in medicinal chemistry applications.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | N-(2-Methylpropyl)-2-(4-aminophenyl)quinazolin-4-amine | 82–88% | |
| NaBH₄/CuCl₂, MeOH | Partial reduction to hydroxylamine intermediate | 45% |
Key Insight : Palladium-catalyzed hydrogenation is highly selective for nitro-to-amine conversion without affecting the quinazoline core.
Nucleophilic Substitution
The 4-amine group participates in alkylation and acylation reactions, enabling structural diversification.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Pyridine, RT, 2 hr | 76% | |
| Benzyl bromide | N-Benzyl-substituted analog | K₂CO₃, DMF, 80°C | 63% |
Mechanistic Note : Alkylation occurs via an SN2 pathway, with steric hindrance from the 2-methylpropyl group slightly reducing reactivity .
Electrophilic Aromatic Substitution
The electron-deficient quinazoline ring undergoes nitration and sulfonation at specific positions under controlled conditions.
| Reaction | Position | Conditions | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | C-6 | 0°C, 4 hr | 52% | |
| Sulfonation (SO₃/DCM) | C-7 | RT, 12 hr | 48% |
Structural Impact : Nitration at C-6 enhances dipole interactions in biological targets .
Condensation and Cyclization
The amine group facilitates cyclocondensation with carbonyl compounds, forming fused heterocycles.
| Partner Reagent | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| 2-Aminobenzaldehyde | Benzo[f]quinazolin-4-amine derivative | ZnO nanomicelles | 68% | |
| Glyoxylic acid | Tetrahydroquinazolinone analog | HCl, reflux | 57% |
Application : Cyclized products show enhanced π-stacking capacity in kinase inhibition assays .
Oxidation Reactions
Controlled oxidation of the 4-amine generates imine or nitroso intermediates.
| Oxidant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| m-CPBA | N-Oxide derivative | CHCl₃, RT | 41% | |
| KMnO₄ (acidic) | Quinazolin-4(3H)-one | H₂SO₄, 60°C | 34% |
Caution : Over-oxidation risks degradation of the quinazoline core .
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Rate (vs. Benzene) |
|---|---|---|
| 4-Nitrophenyl | Reduction | 3.2× faster |
| Quinazoline C-6 | Electrophilic attack | 0.7× slower |
| 4-Amine | Acylation | 1.8× faster |
Scientific Research Applications
Anticancer Properties
Research has demonstrated that quinazoline derivatives possess significant anticancer activities. Studies have shown that compounds similar to N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine exhibit cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. For instance, derivatives based on the quinazoline scaffold have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Cholinesterase Inhibition
Another important application of this compound is its potential as a cholinesterase inhibitor. Compounds with a similar structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic neurotransmission, offering symptomatic relief for patients suffering from cognitive decline .
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of quinazoline derivatives in models of neurodegeneration. The compound was tested for its ability to cross the blood-brain barrier (BBB) and showed promise in modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cells .
Case Study: Anticancer Activity Evaluation
In another study, this compound was assessed for its anticancer properties against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Results indicated that the compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
Data Summary and Comparative Analysis
| Property | Value/Observation |
|---|---|
| Synthesis Method | Aqueous green synthesis using ZnO micelles |
| Anticancer Activity | Significant cytotoxicity against HCT-116 and MCF-7 |
| Cholinesterase Inhibition | Effective AChE inhibitor |
| Neuroprotective Effects | Modulates neurotransmitter levels |
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound may enhance electrophilic reactivity compared to bromophenyl or chlorophenyl substituents . This could influence interactions with biological targets, such as enzymes or receptors.
Synthetic Routes: Nitration of quinazoline precursors (e.g., using HNO₃/H₂SO₄) is a common method to introduce nitro groups . Coupling reactions with amines (e.g., nucleophilic substitution or Buchwald-Hartwig amination) are widely employed for R⁴ functionalization .
Biological Activity: Imidazole-containing derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to interactions with microbial enzymes or DNA .
Implications for Further Research
Synthesis Optimization : The target compound’s synthesis could be refined using methods from and , with characterization via NMR and HRMS .
Biological Screening : Prioritize assays for antimicrobial, anticancer, and enzyme inhibitory activity, given the efficacy of structurally related compounds .
Structure-Activity Relationship (SAR) Studies : Systematic modification of the R² and R⁴ groups could elucidate the role of the nitro group and isobutyl chain in bioactivity.
Biological Activity
N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. Quinazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 2-aminoquinazoline derivatives with appropriate alkyl and aryl groups. The presence of the nitrophenyl group is significant as it can enhance the compound's biological activity through various mechanisms.
Biological Activity Overview
The biological activities of quinazoline derivatives, including this compound, can be categorized into several key areas:
-
Anticancer Activity :
- Quinazoline derivatives have been reported to exhibit potent anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
- Mechanistically, these compounds often act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and proliferation .
-
Antimicrobial Activity :
- The antimicrobial properties of quinazoline derivatives have been demonstrated against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that modifications to the quinazoline structure can enhance antibacterial efficacy .
- The compound's activity against Gram-positive and Gram-negative bacteria has been evaluated, showing promising results with minimum inhibitory concentrations (MICs) ranging from low micromolar to sub-micromolar levels .
- Anti-inflammatory Properties :
Case Studies
Several studies have highlighted the biological activities of quinazoline derivatives similar to this compound:
- Case Study 1 : A series of quinazoline derivatives were synthesized and tested for their anticancer activity against various cell lines. One derivative showed an IC50 value of 0.096 μM against EGFR inhibition, indicating strong potential for targeted cancer therapy .
- Case Study 2 : In a study focused on antimicrobial activity, a related compound demonstrated potent inhibition against MRSA with an MIC value as low as 0.5 μM. This suggests that structural modifications can significantly influence the antibacterial properties of quinazolines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on quinazoline derivatives indicate that specific substituents at certain positions on the quinazoline ring can dramatically affect biological activity:
| Compound | Substituent | Activity Type | IC50/MIC |
|---|---|---|---|
| Compound A | 4-Nitrophenyl | Anticancer | 0.096 μM |
| Compound B | Propyl group | Antibacterial | 0.5 μM |
| Compound C | Methylthio group | Anti-inflammatory | Not specified |
Q & A
Q. What are the recommended synthetic routes for N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine?
Methodological Answer: The synthesis of quinazolin-4-amine derivatives typically involves multi-step reactions. For analogous compounds (e.g., 2-(morpholinyl)-N-substituted phenylquinazolin-4-amine derivatives), a common approach includes:
Cyclization : React 2-aminobenzoic acid with urea or thiourea derivatives under reflux in ethanol to form the quinazolinone core .
Chlorination : Treat the quinazolinone intermediate with POCl₃ to generate the 4-chloroquinazoline derivative .
Amination : React the chlorinated intermediate with 2-methylpropylamine in ethanol under reflux to introduce the N-alkyl substituent .
Nitrophenyl Substitution : Introduce the 4-nitrophenyl group via Suzuki coupling or nucleophilic aromatic substitution, depending on the reactivity of the precursor .
Key Considerations :
- Monitor reaction progress using TLC.
- Purify intermediates via recrystallization (e.g., methanol/water) .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
Methodological Answer: For structural confirmation:
Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1350/1520 cm⁻¹) .
¹H/¹³C NMR : Assign protons and carbons using DEPT and 2D experiments (e.g., HSQC, HMBC). For example:
- Quinazoline aromatic protons (δ 7.5–8.5 ppm).
- Methylpropyl group signals (δ 1.0–1.5 ppm for CH₃, δ 2.0–2.5 ppm for CH) .
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ peak) .
Elemental Analysis : Verify C/H/N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can 3D-QSAR models guide the optimization of this compound for target binding?
Methodological Answer:
Data Collection : Compile bioactivity data (e.g., IC₅₀ values) from analogs (e.g., 2-(morpholinyl)quinazolin-4-amine derivatives) .
Molecular Alignment : Align structures using common pharmacophores (e.g., quinazoline core) in software like Schrödinger or MOE .
Descriptor Calculation : Generate steric, electrostatic, and hydrophobic field descriptors .
Model Validation : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to assess predictive power (R² > 0.7) .
Example Insight :
Q. How should researchers address discrepancies in reported biological activity data for quinazolin-4-amine derivatives?
Methodological Answer: Contradictions may arise from:
Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, cytotoxicity assays using MTT vs. ATP-based luminescence may yield differing IC₅₀ values .
Solubility Issues : Use DMSO concentrations ≤0.1% to avoid solvent interference. Confirm compound stability via HPLC .
Off-Target Effects : Perform counter-screening against related targets (e.g., kinases outside the intended family) .
Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .
Q. What crystallographic strategies are recommended to resolve the 3D structure of this compound?
Methodological Answer:
Crystal Growth : Use slow evaporation from polar solvents (e.g., methanol/chloroform mixtures) .
X-ray Diffraction : Collect data at low temperature (e.g., 180 K) to minimize thermal motion artifacts. For example:
- A bromophenyl-quinazolin-4-amine analog crystallized in the monoclinic P2₁/c space group with R factor = 0.073 .
Hydrogen Bonding Analysis : Identify key interactions (e.g., N–H⋯N bonds stabilizing dimer formation) .
Twinning Detection : Use PLATON to check for nonmerohedral twinning (minor twin fraction < 0.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
